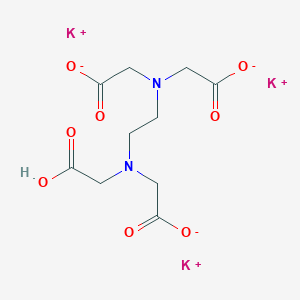

Edetate tripotassium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

17572-97-3 |

|---|---|

Molecular Formula |

C10H14K3N2O8+ |

Molecular Weight |

407.52 g/mol |

IUPAC Name |

tripotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.3K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-2 |

InChI Key |

FYZXEMANQYHCFX-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] |

Other CAS No. |

17572-97-3 |

physical_description |

Liquid |

Pictograms |

Irritant; Health Hazard |

Related CAS |

7379-27-3 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Unseen Guardian in the Lavender-Top Tube

An In-Depth Technical Guide to the Role of K3 EDTA as a Chelating Agent in Biological Samples

In the landscape of biological research and clinical diagnostics, the integrity of a sample is paramount. The journey from collection to analysis is fraught with potential pitfalls, chief among them the natural coagulation cascade. For a vast array of hematological and molecular assays, preventing this cascade is not just a procedural step but the very foundation of data accuracy. This is the domain of anticoagulants, and among the most ubiquitous is Ethylenediaminetetraacetic acid (EDTA).

This guide provides a comprehensive technical exploration of Tripotassium EDTA (K3 EDTA), the anticoagulant guardian residing within the lavender or purple-top tubes familiar to every phlebotomist and laboratory scientist.[1] We will dissect its core mechanism as a chelating agent, delineate its critical applications, provide field-proven protocols, and offer a comparative analysis against its close relative, K2 EDTA. This document is structured not as a rigid manual, but as a logical narrative designed for researchers, clinicians, and drug development professionals who rely on the precision that K3 EDTA helps ensure.

The Fundamental Mechanism: Chelation Chemistry

At its core, EDTA is a powerful chelating agent. The term "chelation" derives from the Greek word chele, meaning "claw," which aptly describes how the molecule sequesters metal ions.[2] EDTA is an aminopolycarboxylic acid with four carboxyl groups and two amino groups that can collectively donate six lone pairs of electrons to form highly stable, water-soluble coordinate bonds with divalent and trivalent metal ions.[3][4]

The anticoagulant effect of K3 EDTA is achieved by specifically targeting calcium ions (Ca²⁺).[1][5] Calcium is an essential cofactor at multiple stages of the coagulation cascade; without available Ca²⁺, the conversion of prothrombin to thrombin is blocked, and fibrinogen cannot be polymerized into a fibrin clot.[6] K3 EDTA effectively removes ionized calcium from the blood plasma by forming a stable EDTA-Ca²⁺ complex, thereby immediately halting the clotting process.[3][5][6]

Caption: EDTA molecule forming a stable complex with a Calcium ion (Ca²⁺).

Core Applications in Biological Sample Management

The ability of K3 EDTA to swiftly and effectively prevent coagulation while preserving cellular components makes it indispensable across several key laboratory disciplines.

Hematology

K3 EDTA is the anticoagulant of choice for most hematological testing because it maintains the morphology and integrity of blood cells.[1][7] This preservation is crucial for accurate enumeration and analysis.

-

Complete Blood Count (CBC): This is the most common application.[1][5][8][9] K3 EDTA preserves the counts and structural features of red blood cells, white blood cells, and platelets, which are essential for diagnosing conditions like anemia, infection, and leukemia.[1][9]

-

Blood Smear Analysis: Samples collected in K3 EDTA tubes are used to prepare peripheral blood smears for microscopic examination of cell morphology.[5][9]

-

Erythrocyte Sedimentation Rate (ESR): K3 EDTA is suitable for ESR tests, which are non-specific indicators of inflammation.[10]

-

Blood Banking: It is used for blood typing (ABO and Rh factor) and cross-matching, as it prevents clotting without altering the antigens on red blood cell surfaces.[1]

Molecular Biology and Diagnostics

In the realm of molecular biology, K3 EDTA serves a dual purpose. Beyond anticoagulation, it plays a critical role in protecting the integrity of nucleic acids.

-

DNA and RNA Preservation: Most nucleases (enzymes that degrade DNA and RNA, like DNase I) require divalent cations, particularly Magnesium (Mg²⁺), as cofactors to function.[11][12] By chelating these ions, EDTA effectively inactivates these enzymes, safeguarding the genetic material within the sample from degradation.[11][12][]

-

Applications: This makes K3 EDTA-anticoagulated blood an excellent source for DNA extraction for a wide range of downstream applications, including Polymerase Chain Reaction (PCR), DNA sequencing, and other genotyping assays.[5][10][14]

Technical Deep Dive: K3 EDTA vs. K2 EDTA

While both K3 and K2 EDTA are used for anticoagulation, they are not identical. The choice between them can have subtle but significant impacts on laboratory results. The International Council for Standardization in Hematology (ICSH) generally recommends K2 EDTA as the anticoagulant of choice for hematology testing.[15][16]

| Feature | K3 EDTA (Tripotassium EDTA) | K2 EDTA (Dipotassium EDTA) |

| Chemical Form | Typically a liquid additive in tubes.[17] | Typically a spray-dried powder on the tube walls.[17] |

| Potassium Ions | Contains three potassium ions.[18][19] | Contains two potassium ions.[18][20] |

| Solubility | Higher solubility in blood.[19] | Readily soluble.[15] |

| Anticoagulation | Stronger and faster chelation of calcium ions.[19][21] | Effective and stable anticoagulation.[18] |

| Effect on Cells | Being a liquid, it causes a slight dilution of the blood sample, which can lead to lower results for parameters like hemoglobin, RBC, WBC, and platelet counts.[19][22] It can also cause greater red blood cell shrinkage, affecting the Mean Corpuscular Volume (MCV).[15] | Minimal dilution effect as it is spray-dried.[15] Causes less cell shrinkage and morphological changes.[17][18] |

| Primary Use | Routine hematology, especially where rapid sample turnover is needed.[21][23] | The recommended standard for hematology, molecular testing, and applications where cell morphology is critical.[17][18][23] |

Experimental Protocols and Self-Validating Systems

To ensure the integrity of results, every protocol involving K3 EDTA must be treated as a self-validating system, where procedural adherence directly confirms sample quality.

Protocol: Routine Blood Collection using a K3 EDTA Tube

-

Patient and Tube Identification: Positively identify the patient. Label the K3 EDTA (lavender/purple top) tube with the patient's details, date, and time of collection before venipuncture.[6][24]

-

Observe Order of Draw: To prevent cross-contamination of additives, adhere to the correct order of draw. EDTA tubes should be drawn after tubes for coagulation studies (e.g., citrate tubes) and before tubes with clot activators or heparin.[5][25]

-

Venipuncture and Filling: Perform the venipuncture. Allow the vacuum tube to fill to its stated volume. An incorrect blood-to-anticoagulant ratio can lead to sample dilution or cellular artifacts.[26]

-

Immediate and Gentle Inversion: This is the most critical step. Immediately after collection, gently invert the tube 8-10 times.[5][6][24] This ensures the liquid K3 EDTA is thoroughly mixed with the blood to prevent microclot formation. Do not shake vigorously , as this can cause hemolysis (rupture of red blood cells).[6][24]

-

Storage and Transport: Store and transport the sample according to the specific test requirements, typically at room temperature or 2–8°C.[5][27] For CBCs, analysis within 6 hours is recommended for optimal accuracy.[5]

Workflow: From Collection to Laboratory Analysis

The following workflow illustrates the critical path of a K3 EDTA sample.

Caption: Standard workflow for a biological sample collected in a K3 EDTA tube.

Limitations and Contraindications

The very mechanism that makes K3 EDTA effective also defines its limitations. It is unsuitable for:

-

Coagulation Tests (e.g., PT, aPTT): K3 EDTA completely blocks the clotting cascade by sequestering calcium, making it impossible to measure the functionality of the coagulation pathways.[1]

-

Clinical Chemistry: Assays for calcium, magnesium, or potassium are invalid. The chelation of Ca²⁺ and Mg²⁺ will produce falsely low results, while the "K3" (tripotassium) salt will lead to falsely elevated potassium readings.[1][21]

Conclusion

Tripotassium EDTA is a cornerstone of modern diagnostics and research, a powerful chelating agent whose "claw-like" grip on divalent cations provides the stability required for a remarkable range of analyses. Its role in hematology is foundational, preserving the cellular components of blood with high fidelity. In molecular biology, it stands as a guardian of genetic material, inactivating degrading enzymes to ensure the integrity of DNA and RNA for downstream applications.

While the scientific community, guided by bodies like the ICSH, may favor K2 EDTA for its minimal impact on cell volume, K3 EDTA remains a widely used and effective anticoagulant, particularly in high-throughput environments. Understanding its mechanism, its precise applications, and its limitations is not merely academic; it is a professional necessity for anyone committed to generating data of the highest accuracy and integrity. The humble lavender-top tube, powered by the chelation chemistry of K3 EDTA, will undoubtedly continue to be a critical tool in advancing human health.

References

-

What are EDTA K3 and EDTA K2? - Siny Medical. (2025, August 16). Siny Medical. [Link]

-

What is the difference between K2 Ethylenediaminetetraacetic acid (EDTA) and K3 Ethylenediaminetetraacetic acid (EDTA) tubes? - Dr.Oracle. (2025, March 31). Dr.Oracle. [Link]

-

What is the Difference Between K2 EDTA and K3 EDTA - MEIDIKE GENE. (2024, April 19). MEIDIKE GENE. [Link]

-

K3 EDTA Tube Guide: Explain Uses, Benefits, and Differences - KDL. (2025, August 21). KDL. [Link]

-

The Chelation Mystery of EDTA K3 and Calcium: Unlocking New Applications in Blood Testing and Industry! - Wuhan Desheng Biochemical Technology Co., Ltd. (2024, February 22). Desheng. [Link]

-

K2 EDTA vs K3 EDTA Tubes: Differences, Uses, and Which Is Be. (2025, November 29). Gongdong. [Link]

-

Types of Blood Tests Using K3 EDTA Additive Tube in Urgent Care Clinics. (n.d.). Health Matters. [Link]

-

What Is an EDTA-K3 Tube? – A Complete Guide - EDTA Tube For Blood Collection Supply & Information. (2025, September 12). EDTA Tube. [Link]

-

Why Choose 5ml K3 EDTA Tubes for Hematology Testing? - Siny Medical. (2025, June 27). Siny Medical. [Link]

-

K(3)EDTA Vacuum Tubes Validation for Routine Hematological Testing. (n.d.). PubMed. [Link]

-

What is the mechanism of Disodium edetate? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

-

EDTA and EGTA chelating agents. (n.d.). Interchim. [Link]

-

K2-EDTA or K3-EDTA: Which anticoagulant to choose for hematology testing? - Diatron. (2024, November 26). Diatron. [Link]

-

K3EDTA Vacuum Tubes Validation for Routine Hematological Testing. (2026, February 12). ResearchGate. [Link]

-

How to prepare EDTA as anticoagulant for human blood collection? (2014, December 5). ResearchGate. [Link]

-

The Effect of K3EDTA Blood Volume Variation on Complete Blood Count Results. (n.d.). Formosa Publisher. [Link]

-

EDTA K3 Vacuum Blood Collection Tube Usage and Precautions. (2025, June 20). Yoycol. [Link]

-

Chelation Mechanism of EDTA with metal (M). (n.d.). ResearchGate. [Link]

-

The Differences EDTA K2 vs EDTA K3 Blood Collection Tubes - Siny Medical. (2024, November 27). Siny Medical. [Link]

-

Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf. (2023, June 26). National Center for Biotechnology Information. [Link]

-

Specimen Collection and Preparation - Mayo Clinic Laboratories. (n.d.). Mayo Clinic Laboratories. [Link]

-

How to Properly Use EDTA Blood Collection Tubes for Accurate. (2025, June 5). Medium. [Link]

-

K2-EDTA and K3-EDTA Greiner Tubes for HbA1c Measurement. (n.d.). SciSpace. [Link]

-

EDTA Tubes Top Quality Control Tips for Accurate Blood Tests. (2025, July 21). Siny Medical. [Link]

-

Appendix 9.a Standard Operating Procedure (SOP) for Samples Preparation and Processing: Blood. (n.d.). HEADSpace. [Link]

-

EDTA Test Tubes with K3 for blood tests | FL Medical. (n.d.). FL Medical. [Link]

-

BIOSPECIMEN COLLECTION SOP. (n.d.). University of Pittsburgh. [Link]

-

Can EDTA Tubes Be Used for DNA Testing | EDTATubes. (2025, June 28). Gongdong. [Link]

-

Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. (2023, January 23). Research journals. [Link]

-

What is the main purpose of EDTA in DNA extraction? - Quora. (2016, July 16). Quora. [Link]

-

Ethylenediaminetetraacetic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

- 1. kdlnc.com [kdlnc.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chelation Mystery of EDTA K3 and Calcium: Unlocking New Applications in Blood Testing and Industry! [vacutaineradditives.com]

- 4. interchim.fr [interchim.fr]

- 5. edtatube.com [edtatube.com]

- 6. edtatube.com [edtatube.com]

- 7. sinymedical.com [sinymedical.com]

- 8. K3-EDTA Anticoagulant: A Vital Component of Blood Collection Tubes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. Types of Blood Tests Using K3 EDTA Additive Tube in Urgent Care Clinics [needle.tube]

- 10. EDTA Test Tubes with K3 for blood tests | FL Medical [flmedical.com]

- 11. journals.plos.org [journals.plos.org]

- 12. quora.com [quora.com]

- 14. edtatube.com [edtatube.com]

- 15. K2-EDTA or K3-EDTA: Which anticoagulant to choose for hematology testing? [diatron.com]

- 16. scispace.com [scispace.com]

- 17. droracle.ai [droracle.ai]

- 18. edtatube.com [edtatube.com]

- 19. Advantages And Disadvantages Of Blood Coagulant EDTA K2 and EDTA K3 [vacutaineradditives.com]

- 20. medicoswab.com [medicoswab.com]

- 21. sinymedical.com [sinymedical.com]

- 22. sinymedical.com [sinymedical.com]

- 23. edtatube.com [edtatube.com]

- 24. gbo.com [gbo.com]

- 25. brd.nci.nih.gov [brd.nci.nih.gov]

- 26. journal.formosapublisher.org [journal.formosapublisher.org]

- 27. headspace.iarc.who.int [headspace.iarc.who.int]

Technical Guide: The Anticoagulant Mechanism and Application of Edetate Tripotassium (K3-EDTA)

Executive Summary

Edetate Tripotassium (K3-EDTA) is a cornerstone reagent in modern hematology, primarily utilized for whole blood preservation in Complete Blood Counts (CBC) and immunophenotyping. While often interchangeable with its dipotassium counterpart (K2-EDTA) in general discourse, K3-EDTA possesses distinct physicochemical properties—specifically regarding solubility, osmolarity, and stoichiometry—that critically influence cellular morphology and instrument calibration.

This guide provides a mechanistic deconstruction of K3-EDTA’s anticoagulant action, a comparative analysis against K2-EDTA based on International Council for Standardization in Haematology (ICSH) guidelines, and validated protocols for its use in high-precision research environments.

Part 1: Chemical Basis & Mechanism of Action[1]

The Chelation Stoichiometry

The fundamental efficacy of K3-EDTA lies in its ability to sequester Calcium ions (

K3-EDTA is a hexadentate ligand. In an aqueous solution (blood), it dissociates to release three Potassium ions (

Key Chemical Parameters:

-

Reaction:

-

Stability Constant (

): The log stability constant for the Calcium-EDTA complex is approximately 10.7 . This high affinity ensures that effectively all free ionized calcium is removed from the plasma phase, rendering it unavailable for enzymatic reactions.

Interruption of the Coagulation Cascade

Calcium is a required cofactor for the assembly of enzyme complexes on phospholipid surfaces (platelets). By removing

-

The Tenase Complex: Prevents Factor IXa from activating Factor X.

-

The Prothrombinase Complex: Prevents Factor Xa from converting Prothrombin (Factor II) to Thrombin (Factor IIa).

Without Thrombin, Fibrinogen cannot be cleaved into Fibrin monomers, and the cross-linked clot cannot form.

Visualization: The Pathway of Inhibition

Figure 1: Mechanism of K3-EDTA inhibition. The sequestration of Calcium (Factor IV) physically prevents the assembly of Tenase and Prothrombinase complexes, halting thrombin generation.

Part 2: K3-EDTA vs. K2-EDTA (Critical Analysis)

For researchers, the choice between Tripotassium (K3) and Dipotassium (K2) salts is not trivial. While K3 is more soluble, it introduces pre-analytical variables that must be accounted for in data analysis.

The Osmotic Shrinkage Effect

K3-EDTA is typically dispensed as a liquid (15% solution), whereas K2-EDTA is spray-dried. The addition of the liquid K3 salt creates a hypertonic environment in the collection tube.

-

Consequence: Water leaves the Red Blood Cells (RBCs) via osmosis to equilibrate the plasma tonicity.

-

Result: RBC shrinkage occurs.[2][3] This artificially lowers the Mean Corpuscular Volume (MCV) and Hematocrit (Hct).

Table 1: Comparative Technical Specifications

| Feature | K3-EDTA (Tripotassium) | K2-EDTA (Dipotassium) | Impact on Research Data |

| Physical State | Liquid (usually) | Spray-dried Powder | K3 causes ~1-2% sample dilution.[4] |

| Solubility | Extremely High | High | K3 mixes faster; lower risk of microclots if inversion is poor. |

| RBC Morphology | Shrinkage (Hypertonic) | Minimal (Isotonic) | K3 lowers MCV by ~0.1-2% depending on concentration. |

| pH (1% Sol) | ~7.5 (Near physiological) | ~4.8 (Acidic) | K3 is better for pH-sensitive analytes, though blood buffering compensates. |

| ICSH/CLSI Status | Acceptable Alternative | Recommended Standard | CLSI H1-A6 recommends K2 to avoid shrinkage artifacts. |

Expert Insight: If your study involves longitudinal tracking of MCV or Hct, you must standardize the tube type. Switching between K3 and K2 during a clinical trial will introduce a systematic bias in hematological indices.

Part 3: Validated Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating steps to confirm anticoagulation success.

Protocol: Preparation of 15% K3-EDTA Solution

Target: Create a stock solution for manual anticoagulation of small-volume samples (e.g., murine blood or micro-sampling).

-

Weighing: Weigh 15.0 g of anhydrous Ethylenediaminetetraacetic acid tripotassium salt (CAS: 65501-24-8).

-

Dissolution: Dissolve in 80 mL of deionized water (Type I, 18.2 MΩ).

-

Adjustment: Adjust final volume to 100 mL.

-

Filtration: Filter through a 0.22 µm syringe filter to remove particulates/bacteria.

-

Usage Rate: Use 10-20 µL of solution per 1 mL of blood .

Protocol: Sample Collection & Handling (The "Inversion" Rule)

The most common cause of "EDTA failure" is not chemical, but mechanical.

-

Draw: Collect blood into the K3-EDTA tube (Lavender/Purple top).

-

Fill: Ensure fill volume is within ±10% of the draw line. Under-filling leads to "Relative Excess EDTA" (hypertonicity/shrinkage). Over-filling leads to clotting.[1]

-

Mix: Immediately invert the tube 8-10 times .

-

Definition of Inversion: A full 180-degree turn of the wrist and back.

-

Causality: K3-EDTA is a liquid; it must disperse through the viscous whole blood to chelate calcium before the coagulation cascade initiates (seconds).

-

-

Storage: Store at room temperature (18-25°C) for up to 4 hours for CBC. For longer storage (up to 24h), refrigerate at 4°C.

Visualization: Sample Processing Workflow

Figure 2: Validated workflow for K3-EDTA sample processing. The inversion step is the primary control point for preventing microclot formation.

Part 4: Contraindications

While K3-EDTA is excellent for cellular preservation, it is strictly contraindicated for:

-

Coagulation Studies (PT, aPTT, Fibrinogen):

-

Reason: EDTA chelation is irreversible. Even adding calcium back to the sample does not fully restore Factor V and VIII activity, which are labile and degraded in the EDTA environment. Use Sodium Citrate (Light Blue top) instead.

-

-

Divalent Cation Assays (Ca, Mg, Zn, Fe):

-

Reason: The tube contains massive amounts of chelator. Measuring calcium in an EDTA tube will result in a value of near zero.

-

-

Cytogenetic Studies (Some):

-

Reason: High concentrations of EDTA can be toxic to cells required for culture. Sodium Heparin (Green top) is often preferred for viable cell culture.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2007). Tubes and Additives for Venous and Capillary Blood Specimen Collection; Approved Standard - Sixth Edition (H1-A6). CLSI.[9] [Link]

-

Goossens, W., Van Duppen, V., & Verwilghen, R. L. (1991).[2][10][11] K2- or K3-EDTA: the anticoagulant of choice in routine haematology? Clinical & Laboratory Haematology, 13(3), 291–295.[2][10][11] [Link]

-

International Council for Standardization in Haematology (ICSH). (1993).[4] Recommendations of the International Council for Standardization in Haematology for Ethylenediaminetetraacetic Acid Anticoagulation of Blood for Blood Cell Counting and Sizing. American Journal of Clinical Pathology, 100(4), 371–372.[11][12] [Link]

- Skoog, D. A., West, D. M., & Holler, F. J. (1996). Fundamentals of Analytical Chemistry (7th ed.). Saunders College Publishing. (Reference for Chelation Chemistry and Stability Constants).

-

Banfi, G., Salvagno, G. L., & Lippi, G. (2007). The role of ethylenediaminetetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes.[4][8][9][11][12][13][14][15][16] Clinical Chemistry and Laboratory Medicine, 45(5), 565-576. [Link]

Sources

- 1. edtatube.com [edtatube.com]

- 2. K2- or K3-EDTA: the anticoagulant of choice in routine haematology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. edtatube.com [edtatube.com]

- 5. droracle.ai [droracle.ai]

- 6. Recommendations of the International Council for Standardization in Haematology for Ethylenediaminetetraacetic Acid Anticoagulation of Blood for Blood Cell Counting and Sizing. International Council for Standardization in Haematology: Expert Panel on Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. sarstedt.com [sarstedt.com]

- 10. K2- or K3-EDTA: the anticoagulant of choice in routine haematology? - Biospecimen Research Database [brd.nci.nih.gov]

- 11. indonesianjournalofclinicalpathology.org [indonesianjournalofclinicalpathology.org]

- 12. K2-EDTA or K3-EDTA: Which anticoagulant to choose for hematology testing? [diatron.com]

- 13. mednet.gr [mednet.gr]

- 14. jcp.bmj.com [jcp.bmj.com]

- 15. edtatube.com [edtatube.com]

- 16. sinymedical.com [sinymedical.com]

basic principles of using tripotassium EDTA in hematology

Title: Technical Guide: Principles and Applications of Tripotassium EDTA in Hematology

Executive Summary This technical guide provides a rigorous analysis of Tripotassium Ethylenediaminetetraacetic Acid (K3-EDTA) as an anticoagulant in hematological workflows.[1][2] While Dipotassium EDTA (K2-EDTA) is the internationally recognized standard (CLSI/ICSH), K3-EDTA remains prevalent in specific laboratory settings due to its superior solubility. This document dissects the physicochemical mechanisms, impact on cellular morphology (MCV/Hematocrit bias), and essential protocols for minimizing pre-analytical errors.

Chemical Principles & Mechanism of Action

Chelation Stoichiometry

EDTA is a polyamino carboxylic acid that functions as a hexadentate ligand.[3] In hematology, its primary function is the sequestration of ionized calcium (

The reaction follows a 1:1 stoichiometry where the four carboxylate groups and two amine groups of the EDTA molecule wrap around the metal ion, forming a stable, water-soluble complex. This effectively halts the conversion of prothrombin to thrombin and fibrinogen to fibrin.

Key Distinction:

-

K3-EDTA: Contains three potassium ions (

) and one proton per EDTA molecule.[4] It is typically dispensed as a liquid solution (approx. 15%) due to its high solubility. -

pH Environment: K3-EDTA solutions generally exhibit a higher pH (near neutral to slightly alkaline) compared to the slightly acidic K2-EDTA.

Visualization: The Chelation Blockade

The following diagram illustrates the interruption of the coagulation cascade by K3-EDTA.

Figure 1: Mechanism of Anticoagulation. K3-EDTA sequesters free calcium ions, preventing the activation of coagulation factors.

The K3-EDTA vs. K2-EDTA Paradigm[1][2][5][6][7][8][9][10]

The choice between K3 and K2 salts is a critical variable in data integrity.[5] The International Council for Standardization in Haematology (ICSH) and CLSI (Guideline H01-A6) recommend K2-EDTA for Complete Blood Counts (CBC). However, K3-EDTA is frequently used in glass tube manufacturing due to its liquid dispensing capability.

Comparative Analysis

The following table summarizes the physicochemical differences and their impact on hematological parameters.

| Feature | K2-EDTA (Dipotassium) | K3-EDTA (Tripotassium) | Impact on Data |

| Physical State | Spray-dried powder | Liquid solution | K3 causes 1-2% sample dilution error.[5] |

| Osmolarity | Slightly hypertonic | Strongly hypertonic | K3 causes significant RBC shrinkage. |

| MCV Effect | Minimal change | Decreases (Shrinkage) | False low MCV; False low Hematocrit. |

| Solubility | Moderate | High | K3 mixes faster but compromises cell volume. |

| pH | Acidic (4.0 - 5.[6]0) | Near Neutral (7.0 - 8.0) | pH variance can affect enzyme stability. |

The "Shrinkage" Phenomenon

K3-EDTA creates a hypertonic environment in the plasma (approx. 15% salt concentration in the additive drop). Upon mixing, water leaves the Red Blood Cells (RBCs) via osmosis to equilibrate the gradient.

-

Result: RBCs shrink (crenation).

-

Artifact: Automated analyzers measure cell volume directly. Shrinkage results in a falsely lowered Mean Corpuscular Volume (MCV). Since Hematocrit (Hct) is often calculated as

, the Hct is also falsely reduced.

Technical Protocols & Best Practices

To maintain data integrity when using K3-EDTA, strict adherence to collection protocols is required to mitigate dilution and shrinkage errors.

Order of Draw (CLSI GP41)

Cross-contamination of K3-EDTA into other tubes can be catastrophic.

-

K+ Carryover: Contaminating a serum tube (Red/Gold) with K3-EDTA will cause a false spike in Potassium levels (Hyperkalemia) and chelate Calcium (Hypocalcemia), ruining chemistry panels.

-

Protocol: EDTA tubes must be drawn after Serum and Heparin tubes.

Workflow Visualization

Mixing and Fill Volume

-

Inversions: Immediately after draw, the tube must be inverted 8–10 times. Do not shake, as this causes hemolysis.

-

Fill Volume: K3-EDTA tubes are calibrated for a specific vacuum draw (e.g., 2.0 mL or 4.0 mL). Under-filling the tube increases the final concentration of EDTA (mg/mL of blood).

-

Consequence: Excess EDTA concentration drastically increases hypertonicity, accelerating RBC shrinkage and potentially causing platelet disintegration.

-

Troubleshooting: EDTA-Dependent Pseudothrombocytopenia

A rare but critical artifact associated with EDTA (both K2 and K3) is spurious thrombocytopenia.

-

Mechanism: Naturally occurring autoantibodies (usually IgM or IgG) in the patient's plasma react with platelet surface antigens (GPIIb/IIIa) only in the presence of EDTA. This causes platelets to clump (agglutinate).

-

Analyzer Error: Hematology analyzers count particles by size. Large platelet clumps are often misclassified as Lymphocytes or excluded entirely, leading to a falsely low Platelet count and a falsely high WBC count.

-

Resolution:

-

Review the peripheral blood smear for clumps.

-

Recollect sample using a Sodium Citrate (Blue top) tube. Note: Multiply the new count by 1.1 to correct for the liquid citrate dilution.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2007). Tubes and Additives for Venous and Capillary Blood Specimen Collection; Approved Standard - Sixth Edition (H01-A6).

-

International Council for Standardization in Haematology (ICSH). (1993). Recommendations of the International Council for Standardization in Haematology for Ethylenediaminetetraacetic Acid Anticoagulation of Blood for Blood Cell Counting and Sizing.[7][8][9] American Journal of Clinical Pathology.[7][9]

-

Goossens, W., et al. (1991). K2- or K3-EDTA: the anticoagulant of choice in routine haematology? Clinical & Laboratory Haematology.[1][2][3][5][9][10][11][12][13]

-

Lippi, G., & Plebani, M. (2012). EDTA-dependent pseudothrombocytopenia: further insights and recommendations for prevention of a clinically threatening artifact. Clinical Chemistry and Laboratory Medicine.[1][3][14][5][12]

-

Banfi, G., et al. (2007). Stability of hematological parameters in blood samples collected in K2-EDTA and K3-EDTA.[2][7] Clinical Chemistry and Laboratory Medicine.[1][3][14][5][12]

Sources

- 1. edtatube.com [edtatube.com]

- 2. edtatube.com [edtatube.com]

- 3. EDTA : a chelating agent and anticoagulant_Chemicalbook [chemicalbook.com]

- 4. Which effect is better, EDTA dipotassium or EDTA tripotassium? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. sinymedical.com [sinymedical.com]

- 6. researchgate.net [researchgate.net]

- 7. K2-EDTA or K3-EDTA: Which anticoagulant to choose for hematology testing? [diatron.com]

- 8. researchgate.net [researchgate.net]

- 9. Recommendations of the International Council for Standardization in Haematology for Ethylenediaminetetraacetic Acid Anticoagulation of Blood for Blood Cell Counting and Sizing. International Council for Standardization in Haematology: Expert Panel on Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. edtatube.com [edtatube.com]

- 11. K2- or K3-EDTA: the anticoagulant of choice in routine haematology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.sa.cr [scielo.sa.cr]

- 13. Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes for routine haematological testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Technical Guide: Edetate Tripotassium (K3-EDTA) in Whole Blood Preservation

Topic: Edetate Tripotassium (K3-EDTA) in Whole Blood Preservation Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of hematological analysis and bio-banking, Edetate Tripotassium (K3-EDTA) serves as a critical, albeit nuanced, anticoagulant.[1] While Dipotassium EDTA (K2-EDTA) has become the gold standard for routine hematology due to its iso-osmotic properties, K3-EDTA remains prevalent in specific legacy protocols, viral load testing, and regions prioritizing rapid anticoagulant solubility.

This guide dissects the molecular mechanics of K3-EDTA, quantifies its impact on cellular morphology relative to K2-EDTA, and provides a rigorously validated protocol for its use. The objective is to equip researchers with the data necessary to mitigate K3-induced artifacts—specifically erythrocyte crenation and heodilution —ensuring data integrity in drug development and clinical trials.

Molecular Mechanism of Action

Chelation Chemistry

The preservation of whole blood by K3-EDTA relies on the irreversible chelation of divalent metal ions. Unlike heparin, which potentiates antithrombin, EDTA targets the inorganic cofactors required for the coagulation cascade.

-

Target: Calcium ions (

).[2][3] -

Binding Ratio: 1 mole of EDTA binds 1 mole of

. -

Mechanism: The carboxylate groups of the EDTA molecule envelop the calcium ion, forming a stable, soluble complex. This sequestration halts the coagulation cascade at multiple checkpoints, primarily preventing the conversion of prothrombin to thrombin and fibrinogen to fibrin.[2]

The Solubility Advantage

K3-EDTA is a tripotassium salt , typically dispensed as a liquid solution (approx. 15%) within the collection tube.

-

Advantage: The presence of three potassium ions (

) renders the molecule significantly more water-soluble than the disodium (

Visualization: The Coagulation Blockade

The following diagram illustrates the specific nodes in the coagulation cascade where EDTA intervention is critical.

Caption: K3-EDTA sequesters free Calcium ions, effectively severing the catalytic chain required for Factor Xa and Thrombin generation, thus preventing fibrin polymerization.[2]

Critical Technical Distinction: K3-EDTA vs. K2-EDTA[3][4][5][6][7]

For high-fidelity hematology, the distinction between K3 and K2 salts is not trivial.[1][3][4][5][6] It is the primary source of pre-analytical error in cell sizing.

The Osmotic Shock Effect

-

K2-EDTA (Spray-Dried): When blood is introduced, the K2 salt dissolves.[2][7] The resulting solution is nearly iso-osmotic to plasma. Red Blood Cells (RBCs) maintain their Mean Corpuscular Volume (MCV).

-

K3-EDTA (Liquid): The liquid additive is hypertonic . Upon mixing, it creates a hyperosmolar environment in the plasma.

-

Consequence: Water flows out of the RBCs via osmosis to equilibrate the gradient.

-

Result: RBC shrinkage (Crenation). This artificially lowers the MCV and Hematocrit (HCT) values.

-

The Dilution Factor

Because K3-EDTA is dispensed as a liquid (typically 10-20 µL per mL of blood), it introduces a dilution error of approximately 1-2%. This results in systematically lower counts for RBCs, WBCs, and Platelets compared to dry K2-EDTA tubes.

Table 1: Comparative Impact on Hematological Parameters

| Parameter | K2-EDTA (Dipotassium) | K3-EDTA (Tripotassium) | Mechanism of Deviation |

| Physical Form | Spray-dried powder | Liquid solution | N/A |

| MCV (Mean Corpuscular Volume) | Stable | Decreases (-0.5 to -2%) | Hypertonic shrinkage of RBCs |

| Hematocrit (HCT) | Stable | Decreases | Derived from MCV; shrinkage + dilution |

| WBC Count | Stable | Decreases (-1 to -2%) | Volumetric dilution |

| RBC Morphology | Preserved | Echinocytes (Crenation) | Osmotic stress |

| Solubility | Moderate | High | 3K+ ions increase dissociation speed |

Protocol: Optimized Whole Blood Collection with K3-EDTA

If your study protocol mandates K3-EDTA (e.g., for specific viral load assays or legacy continuity), strict adherence to the following workflow is required to minimize osmotic artifacts.

Pre-Analytical Variables

-

Target Concentration: 1.5 – 2.2 mg EDTA per mL of blood.[2][4][8]

-

Storage: Store tubes at 15-25°C. Do not freeze un-filled tubes.

Step-by-Step Collection Workflow

-

Selection: Verify tube expiration and draw volume (e.g., 4.0 mL).

-

Critical: Do not use a 4.0 mL tube for a 2.0 mL draw. The excess EDTA concentration will drastically exacerbate RBC shrinkage.

-

-

Venipuncture: Perform standard venipuncture. Ensure smooth blood flow to prevent hemolysis.

-

The Fill (Crucial): Allow the vacuum to exhaust completely.

-

Validation: The blood level must reach the manufacturer's fill mark.[2] Under-filling leads to hyper-concentration of K3-EDTA.

-

-

Inversion (The "Figure-8"):

-

Processing Window:

-

CBC/Morphology: Analyze within 4 hours at room temperature to minimize swelling artifacts that counteract the initial shrinkage.

-

Molecular (DNA): Stable for up to 3 days at 4°C.

-

Visualization: Artifact Mitigation Workflow

Caption: Logic flow for preventing K3-EDTA induced artifacts. Proper fill volume is the single most critical variable in preventing hypertonic cell damage.

Stability Data & Troubleshooting

Analyte Stability Matrix (K3-EDTA)

| Analyte | Room Temp (20-25°C) | Refrigerated (4°C) | Notes |

| Hemoglobin | Stable < 24 hrs | Stable < 48 hrs | Most robust parameter. |

| WBC Count | Stable < 6 hrs | Stable < 24 hrs | Granulocytes degrade first. |

| Platelets | Stable < 6 hrs | Stable < 24 hrs | Risk of swelling over time. |

| Reticulocytes | Stable < 6 hrs | Stable < 24 hrs | RNA degrades; stain intensity drops. |

| Morphology | < 2-3 hrs | < 6 hrs | Echinocytes appear rapidly in K3. |

Troubleshooting Common Issues

Issue 1: Platelet Satellitism (Pseudothrombocytopenia)

-

Observation: Automated counters report low platelet counts; blood smear shows platelets adhering to the surface of Neutrophils.

-

Cause: EDTA-dependent antibodies (usually IgG/IgM) undergo a conformational change in the presence of EDTA, binding to the platelet GPIIb/IIIa complex.

-

Resolution: Re-draw sample using Sodium Citrate (Blue top) or Lithium Heparin, analyze immediately, and correct the count for the dilution factor (1.1x for Citrate).

Issue 2: Unexplained Low HCT/MCV

-

Diagnosis: Check the tube fill volume.[2][3][10] If the tube is half-empty, the excess K3-EDTA caused osmotic shrinkage.

-

Action: Reject sample. Mathematical correction is not reliable due to non-linear shrinkage rates across patient populations.

References

-

Clinical and Laboratory Standards Institute (CLSI).Tubes and Additives for Venous and Capillary Blood Specimen Collection; Approved Standard - Sixth Edition. GP39-A6. Wayne, PA.

-

Source:

-

-

International Council for Standardization in Haematology (ICSH). Recommendations of the International Council for Standardization in Haematology for Ethylenediaminetetraacetic Acid Anticoagulation of Blood for Blood Cell Counting and Sizing.[3][7][8] Am J Clin Pathol. 1993;100(4):371-372.[7][8]

-

Source:

-

-

Goossens, W., et al. K2- or K3-EDTA: the anticoagulant of choice in routine haematology? Clin Lab Haematol. 1991;13(3):291-295.[6]

-

Source:

-

-

Diatron.

-

Source:

-

-

Siny Medical.A Deep Dive into Different EDTA Tubes: K2, K3 & Na2 Explained.

-

Source:

-

Sources

- 1. kdlnc.com [kdlnc.com]

- 2. edtatube.com [edtatube.com]

- 3. sinymedical.com [sinymedical.com]

- 4. droracle.ai [droracle.ai]

- 5. sinymedical.com [sinymedical.com]

- 6. K2- or K3-EDTA: the anticoagulant of choice in routine haematology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. K2-EDTA or K3-EDTA: Which anticoagulant to choose for hematology testing? [diatron.com]

- 8. Recommendations of the International Council for Standardization in Haematology for Ethylenediaminetetraacetic Acid Anticoagulation of Blood for Blood Cell Counting and Sizing. International Council for Standardization in Haematology: Expert Panel on Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to the Discovery and Development of Tripotassium EDTA as an Anticoagulant

Authored by: Gemini, Senior Application Scientist

Abstract

Ethylenediaminetetraacetic acid (EDTA) and its salts have become indispensable tools in the realm of in vitro diagnostics, particularly in the field of hematology. Among these, tripotassium EDTA (K3EDTA) has been widely adopted as an anticoagulant of choice for a multitude of analytical procedures. This technical guide provides a comprehensive overview of the discovery, development, and application of K3EDTA as an in vitro anticoagulant. We will delve into its fundamental mechanism of action, explore the physicochemical nuances that distinguish it from other EDTA salts, and provide detailed protocols for its validation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical laboratory reagent, underpinned by field-proven insights and authoritative references.

The Genesis of a Gold Standard: From Discovery to Hematological Application

The story of EDTA as an anticoagulant begins with its synthesis in 1935 by Gerold Schwarzenbach.[1] Initially developed as a chelating agent for industrial applications, its potent ability to bind metal ions was quickly recognized for its potential in biological and medical contexts. Anticoagulants are essential for many in vitro diagnostic tests, preventing the formation of clots to keep blood in a fluid state suitable for analysis.[2][3]

The coagulation cascade is a complex series of enzymatic reactions that are critically dependent on the presence of calcium ions (Ca²⁺) as a cofactor.[4][5] Early anticoagulants like citrate and oxalate also functioned by binding calcium, but EDTA's high affinity for divalent cations made it a particularly effective and irreversible inhibitor of coagulation in vitro.[2][3] This property, combined with its ability to preserve the cellular components and morphology of blood cells, led to its recommendation as the anticoagulant of choice for hematological testing.[2][3]

Tripotassium EDTA: The Rationale for a Preferred Salt

While the anticoagulant properties of EDTA are inherent to the parent molecule, the choice of its salt form is critical for practical application in blood collection tubes. The three primary salts used are disodium (Na2EDTA), dipotassium (K2EDTA), and tripotassium (K3EDTA). The potassium salts of EDTA are more readily soluble in blood compared to the sodium salt, which is a significant advantage when they are present in dry form within a collection container.[6]

Among the potassium salts, K3EDTA exhibits even higher solubility in water than K2EDTA.[7] This superior solubility facilitates the manufacturing process of anticoagulant solutions and ensures rapid and effective mixing with the blood sample upon collection, minimizing the risk of microclot formation.[7]

However, the choice between K2EDTA and K3EDTA is not without debate and has implications for sample integrity. K3EDTA is typically dispensed as a liquid in blood collection tubes, which can lead to a slight dilution of the specimen.[8] Furthermore, at increased concentrations, K3EDTA has been shown to have a more pronounced effect on red blood cell size, causing shrinkage and potentially affecting parameters like the Mean Corpuscular Volume (MCV).[7][8] Despite this, both K2EDTA and K3EDTA are considered largely equivalent for most routine hematological analyses.[9][10]

Table 1: Comparative Properties of Common EDTA Salts

| Property | Disodium EDTA (Na2EDTA) | Dipotassium EDTA (K2EDTA) | Tripotassium EDTA (K3EDTA) |

| Solubility in Water | Lower | High | Higher[7] |

| Typical Form in Tube | Dry Powder | Dry Spray | Liquid Solution[8] |

| pH Environment | - | Weakly Acidic (pH 2.7-6.2)[7] | Weakly Alkaline (pH 8.0-10.2)[7] |

| Effect on Cell Volume | Less Shrinkage | Less Shrinkage than K3EDTA | More pronounced shrinkage at high concentrations[7][8] |

| Primary Region of Use | Less Common | United States[6] | Europe and Japan[6] |

Mechanism of Action: Irreversible Sequestration of Calcium

The anticoagulant effect of tripotassium EDTA is achieved through the process of chelation.[5] The EDTA molecule possesses four carboxyl groups and two nitrogen atoms that act as ligands, effectively "gripping" a metal ion in a stable, cage-like structure.[11] In the context of blood anticoagulation, K3EDTA avidly binds to the free calcium ions (Ca²⁺) present in the plasma.[4][11]

This sequestration of Ca²⁺ renders it unavailable for the coagulation cascade, thereby halting the clotting process.[4][11] Several key steps in both the intrinsic and extrinsic coagulation pathways are calcium-dependent, and by removing this essential cofactor, K3EDTA provides robust and irreversible anticoagulation.[2][3] This makes it an ideal choice for ensuring that blood samples remain in their native, liquid state for accurate hematological analysis.[5]

Figure 1: Mechanism of K3EDTA in the Coagulation Cascade.

Core Applications and Methodologies

Tripotassium EDTA is the anticoagulant of choice for a wide array of diagnostic tests due to its exceptional ability to preserve the morphology and integrity of blood cells.[12][13]

Primary Applications:

-

Complete Blood Count (CBC): K3EDTA is the standard for CBC analysis, which provides detailed information on red blood cells, white blood cells, and platelets. Its ability to prevent platelet aggregation and maintain cellular structure is crucial for accurate counts and sizing.[1][5]

-

Blood Smear Preparation: For morphological examination of blood cells under a microscope, K3EDTA-anticoagulated blood provides a well-preserved sample.[13]

-

Erythrocyte Sedimentation Rate (ESR): This non-specific marker of inflammation requires an anticoagulated blood sample.[1]

-

Molecular Diagnostics: K3EDTA is widely used for DNA extraction and Polymerase Chain Reaction (PCR) based assays. It does not inhibit PCR and effectively preserves the integrity of the genetic material.[1][14]

Technical Validation Protocol for K3EDTA Blood Collection Tubes

The validation of new batches of K3EDTA blood collection tubes is a critical quality control step to ensure the accuracy and reliability of laboratory results. The following is a generalized protocol for such a validation.

Objective: To verify that a new lot of K3EDTA blood collection tubes performs equivalently to a previously validated lot and meets established quality specifications.

Materials:

-

New lot of K3EDTA tubes

-

Reference (validated) lot of K3EDTA tubes

-

Calibrated hematology analyzer

-

Microscope and slides for blood smear evaluation

-

Centrifuge

-

Volunteer blood donors (with informed consent)

Methodology:

-

Donor Recruitment: Collect paired blood samples from a statistically significant number of healthy donors (e.g., n=20-40).

-

Sample Collection: For each donor, draw blood into one tube from the new lot and one tube from the reference lot. Ensure proper collection technique and immediate, gentle inversion (8-10 times) to mix the blood with the anticoagulant.

-

Time Zero Analysis: Within two hours of collection, analyze both samples from each donor on the hematology analyzer for a full CBC with differential.

-

Blood Smear Evaluation: Prepare blood smears from both tubes for each donor. Stain and microscopically examine for red and white blood cell morphology, platelet clumps, and any abnormalities.

-

Stability Assessment: Store the paired tubes at room temperature and re-analyze at a specified time point (e.g., 24 hours) to assess the stability of the sample over time.[15]

-

Data Analysis:

-

Use paired t-tests or other appropriate statistical methods to compare the results for each analyte between the new and reference lots.[6]

-

Calculate the bias between the two tube types and compare it to established quality specifications for clinical relevance.

-

Evaluate the flagging rates on the hematology analyzer for both tube types.

-

Acceptance Criteria:

-

No statistically significant or clinically relevant differences in CBC parameters between the new and reference lots.

-

Comparable blood cell morphology on microscopic examination, with no evidence of anticoagulant-induced artifacts.

-

Equivalent sample stability over the defined time period.

Figure 2: Experimental Workflow for K3EDTA Tube Validation.

Limitations and Pre-analytical Considerations

Despite its widespread use, K3EDTA is not a universal anticoagulant and has several important limitations.

-

Unsuitability for Coagulation Testing: Because K3EDTA irreversibly binds calcium, it cannot be used for coagulation assays (e.g., PT, aPTT), which require a functional coagulation cascade.[5] Sodium citrate is the standard anticoagulant for these tests as its action is reversible.

-

Interference with Chemistry Analytes: K3EDTA is unsuitable for the measurement of calcium, potassium, sodium, and iron, as it chelates these ions.[15] It can also inhibit the activity of certain enzymes, such as alkaline phosphatase and creatine kinase.[16][17]

-

EDTA-induced Pseudothrombocytopenia: In some individuals, K3EDTA can induce the in vitro aggregation of platelets, leading to a falsely low platelet count. This is an important pre-analytical variable to consider in cases of unexplained thrombocytopenia.

-

Importance of Correct Fill Volume: The concentration of K3EDTA in the tube is optimized for a specific blood volume. Under-filling the tube can lead to an excess of anticoagulant, which can cause morphological changes in blood cells and affect hematocrit and MCV values.

Future Directions

The technology of blood collection tubes continues to evolve, with research focused on improving sample stability and integrating tubes into automated laboratory workflows.[1] While K3EDTA remains a cornerstone of hematology, the quest for a universal anticoagulant that could be used for hematology, chemistry, and coagulation testing from a single tube continues to be a goal in diagnostic research.[2][3]

Conclusion

Tripotassium EDTA has established itself as a vital component in modern diagnostic laboratories. Its development as an anticoagulant was a logical extension of its potent chelating properties, and its specific advantages, such as high solubility, have made it a preferred choice for hematological applications. A thorough understanding of its mechanism of action, its interactions with blood components, and its limitations is paramount for ensuring the accuracy and reliability of laboratory testing. Through rigorous validation and adherence to proper collection and handling procedures, K3EDTA will continue to be an indispensable tool for researchers and clinicians alike.

References

-

The Effect of Edta Anticoagulant on Biochemical Tests. (2022, February 25). Seamaty. [Link]

-

EDTA Anticoagulant: Principles and Applications Explained. (2024, December 17). EDTA Tubes. [Link]

-

Lippi, G., et al. (2007). The role of ethylenedimine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes. ResearchGate. [Link]

-

Which effect is better, EDTA dipotassium or EDTA tripotassium? (n.d.). Desheng. [Link]

-

What Is EDTA and How It's Used in Blood Collection Tubes. (2025, May 23). Siny Medical. [Link]

-

Technical comparison and analysis of EDTA dipotassium and EDTA tripotassium in anticoagulant application of blood collection vessels. (2026, February 11). Desheng. [Link]

-

EDTA Ethylene Diamine Tetraacetic Acid Anticoagulant mechanism of Action / How it works Sequesterene. (2024, June 27). YouTube. [Link]

-

Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes for routine haematological testing. (n.d.). PMC. [Link]

-

Comparison of K2 and K3 EDTA Anticoagulant on Complete Blood Count and Erythrocyte Sedimentation Rate. (2025, August 6). ResearchGate. [Link]

-

Lam, N. Y. L., et al. (2004). EDTA Is a Better Anticoagulant than Heparin or Citrate for Delayed Blood Processing for Plasma DNA Analysis. Clinical Chemistry, Oxford Academic. [Link]

-

Banfi, G., & Lippi, G. (2007). The role of ethylenediamine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes. PubMed. [Link]

-

EDTA Test Tubes with K3 for blood tests. (n.d.). FL Medical. [Link]

-

Tripotassium Edta Used as a Specialized Anticoagulant for Blood Vessel Collection. (n.d.). Desheng. [Link]

-

EDTA Anticoagulants. (n.d.). Sarstedt.com. [Link]

-

How Does EDTA Work? | For Blood Collections. (2025, September 17). Sinymedical. [Link]

-

Uses of Ethylenediaminetetraacetic acid tripotassium salt (EDTA-K3) in blood collection tubes. (2023, September 17). HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [Link]

-

Why Choose 5ml K3 EDTA Tubes for Hematology Testing? (2025, June 27). Siny Medical. [Link]

-

How does EDTA tripotassium anticoagulant work. (2022, December 26). Wuhan Desheng Biochemical Technology Co., Ltd. [Link]

-

K3 EDTA Tube Guide: Explain Uses, Benefits, and Differences. (2025, August 21). KDL. [Link]

-

Effect of EDTA K2 and K3 anticoagulants on the complete blood count measured by hematological analyzer. (n.d.). ResearchGate. [Link]

Sources

- 1. EDTA Test Tubes with K3 for blood tests | FL Medical [flmedical.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of ethylenediamine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes [pubmed.ncbi.nlm.nih.gov]

- 4. edtatube.com [edtatube.com]

- 5. edtatube.com [edtatube.com]

- 6. Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes for routine haematological testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Technical comparison and analysis of EDTA dipotassium and EDTA tripotassium in anticoagulant application of blood collection vessels-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 8. researchgate.net [researchgate.net]

- 9. sarstedt.com [sarstedt.com]

- 10. researchgate.net [researchgate.net]

- 11. sinymedical.com [sinymedical.com]

- 12. sinymedical.com [sinymedical.com]

- 13. kdlnc.com [kdlnc.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Tripotassium Edta Used as a Specialized Anticoagulant for Blood Vessel Collection - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 16. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]

- 17. m.youtube.com [m.youtube.com]

Fundamental Differences Between K2 EDTA and K3 EDTA: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Anticoagulants in Hematological Analysis

In the realm of hematology and clinical diagnostics, the integrity of a blood sample is paramount. The pre-analytical phase, particularly the choice of anticoagulant, is a critical determinant of experimental accuracy and reliability. Ethylenediaminetetraacetic acid (EDTA) is a cornerstone anticoagulant, indispensable for preserving the cellular components of blood for analysis.[1][2][3] Its fundamental mechanism involves chelation, the process of forming stable, soluble complexes with divalent cations.[2][4] In blood, EDTA's primary target is the calcium ion (Ca²⁺), an essential cofactor in the enzymatic cascade of blood coagulation.[1][2] By sequestering calcium, EDTA effectively halts the clotting process, maintaining the blood in a fluid, whole state suitable for a myriad of downstream applications, from a Complete Blood Count (CBC) to sophisticated molecular assays.[1][2][5]

This guide provides a detailed examination of the two most prevalent forms of EDTA used in phlebotomy: Dipotassium EDTA (K2 EDTA) and Tripotassium EDTA (K3 EDTA). While both serve the same primary purpose, their subtle chemical and physical differences can induce significant, clinically relevant variations in laboratory results. Understanding these distinctions is not merely an academic exercise; it is a professional necessity for ensuring the precision, accuracy, and reproducibility of hematological data.

Chemical and Physical Distinctions: More Than Just a Potassium Ion

The core difference between the two anticoagulants lies in their salt composition. K2 EDTA is the dipotassium salt of EDTA, while K3 EDTA is the tripotassium salt.[6][7] This seemingly minor variation in the number of potassium ions leads to several consequential differences in their properties and presentation in blood collection tubes.

-

Chemical Composition:

-

Physical Form in Evacuated Tubes:

-

K2 EDTA is almost universally applied to the interior surface of collection tubes as a spray-dried powder .[6][8] This method avoids any initial dilution of the blood sample upon collection.

-

K3 EDTA is typically added to tubes as a liquid solution .[6][8][9] This physical state is a critical factor, as it inherently introduces a dilution of the collected blood specimen.

-

-

Solubility and pH:

-

K3 EDTA exhibits greater solubility in water compared to K2 EDTA.[9]

-

The pH of the resulting anticoagulant solution also differs. K3 EDTA solutions tend to be in a weakly alkaline range (pH 6.2-10.2), whereas K2 EDTA solutions are in a weakly acidic environment (pH 2.7-6.2).[9] This can influence cellular physiology and the stability of certain analytes.

-

Caption: Core chemical and physical state differences.

The Universal Mechanism: Calcium Chelation

Despite their differences, the anticoagulant action for both K2 and K3 EDTA is identical. The EDTA molecule acts as a hexadentate ligand, meaning it has six points of attachment (four carboxyl groups and two nitrogen atoms) that wrap around and bind a single calcium ion in a pincer-like grip.[2] This forms an exceptionally stable, water-soluble complex, effectively removing Ca²⁺ from the plasma and preventing its participation in the coagulation cascade.[1][2][10][11]

Caption: The calcium chelation mechanism of EDTA.

Impact on Hematological Parameters: A Comparative Analysis

The choice between K2 and K3 EDTA is most critical in hematology, where subtle changes can lead to significant diagnostic misinterpretation. The International Council for Standardization in Hematology (ICSH) has recommended K2 EDTA as the anticoagulant of choice for blood cell counting and sizing, a recommendation rooted in the demonstrable effects of K3 EDTA on blood cells.[12][13][14]

The Dilution Effect of Liquid K3 EDTA

The most straightforward impact of using liquid K3 EDTA is the dilution of the blood sample. This dilution, though small, consistently results in a 1-2% lower value for all directly measured parameters, including:

-

Hemoglobin (Hgb)

-

Red Blood Cell (RBC) count

-

White Blood Cell (WBC) count

-

Platelet (PLT) count[12]

While this systematic bias may seem minor, it can be clinically significant for monitoring patients near transfusion thresholds or chemotherapy nadirs.

Osmotic Effects on Cell Volume and Morphology

Potassium salts of EDTA are hyperosmolar.[15] This property causes an osmotic efflux of water from blood cells, leading to shrinkage.

-

Red Blood Cells (RBCs): K3 EDTA results in greater RBC shrinkage as the EDTA concentration increases, compared to K2 EDTA.[12][13] This directly impacts the Mean Corpuscular Volume (MCV), a critical RBC index. MCV values are consistently lower in K3 EDTA samples, with a typical difference of -0.1% to -1.3% compared to K2 EDTA.[12][16]

-

Cellular Stability: Upon standing, samples collected in K3 EDTA tend to exhibit a larger increase in cell volume over time (e.g., a 1.6% increase after 4 hours), which can affect results if analysis is delayed.[12]

The superior preservation of cellular morphology with K2 EDTA is a primary reason for its preference in automated hematology and for manual slide reviews.[6][7][17]

Effects on Platelets and Other Indices

Studies have shown that the choice of EDTA can influence platelet parameters. Significant differences in Mean Platelet Volume (MPV) and Platelet Distribution Width (PDW) have been observed between the two anticoagulants.[8][14][18] Furthermore, under-filling of K3 EDTA tubes, which increases the anticoagulant-to-blood ratio, can particularly affect platelet counts.[19]

Summary of Key Differences

| Feature | K2 EDTA (Dipotassium EDTA) | K3 EDTA (Tripotassium EDTA) |

| Chemical Composition | Contains two potassium ions (C₁₀H₁₄K₂N₂O₈)[20] | Contains three potassium ions (C₁₀H₁₃K₃N₂O₈)[20] |

| Physical Form in Tube | Spray-dried powder[6][8] | Liquid solution[6][8] |

| Sample Dilution | None | Yes (1-2% reduction in Hgb, RBC, WBC, PLT counts)[12] |

| Effect on RBCs | Minimal cell shrinkage; better morphology preservation[6][8] | Greater RBC shrinkage, leading to lower MCV values[12][13] |

| Osmotic Effect | Less hyperosmolar effect on blood cells[14] | Higher osmolarity leads to more pronounced cell shrinkage[7][13] |

| ICSH/CLSI Recommendation | Recommended anticoagulant of choice for hematology[12][13] | Not the preferred choice due to effects on cell volume[12][13] |

| Impact on Platelets | Considered the standard for accurate platelet counts | Can cause variations in MPV and RDW; under-filling affects counts[8][18][19] |

Experimental Protocol: Comparative Analysis of CBC Parameters

This protocol provides a framework for validating the interchangeability or establishing the bias between K2 EDTA and K3 EDTA collection tubes within a specific laboratory setting using a given hematology analyzer.

Objective: To quantify the difference in Complete Blood Count (CBC) parameters between blood samples collected in K2 EDTA and K3 EDTA tubes from the same subjects at the same time point.

Materials:

-

Paired vacuum blood collection tubes: one with spray-dried K2 EDTA and one with liquid K3 EDTA (from the same manufacturer, if possible).

-

Standard phlebotomy equipment.

-

Calibrated and quality-controlled automated hematology analyzer (e.g., Sysmex XN-1000, Beckman Coulter DxH series).

-

Laboratory information system (LIS) for data recording.

-

Tube rocker/mixer.

Methodology:

-

Subject Recruitment: Obtain informed consent from a cohort of healthy adult volunteers (n ≥ 20 is recommended for statistical significance).

-

Blood Collection (The Critical Step):

-

Perform a single, clean venipuncture on each subject.

-

Collect two tubes of blood in immediate succession: one K2 EDTA and one K3 EDTA. The order of draw should be alternated between subjects to mitigate any potential bias from this variable.

-

Causality: Drawing paired samples from a single venipuncture is essential to eliminate biological variation between draws, ensuring that any observed differences are attributable solely to the anticoagulant.

-

-

Sample Handling and Mixing:

-

Immediately after collection, invert each tube gently but thoroughly 8-10 times.[12]

-

Causality: Proper inversion is non-negotiable. It ensures complete mixing of the blood with the anticoagulant to prevent micro-clot formation, which can erroneously decrease cell counts and clog instrument pathways.

-

-

Time-Point Analysis:

-

Analyze all samples within a defined, short timeframe post-collection (e.g., within 1 hour) for the baseline measurement (T=0).

-

Store the samples under controlled conditions (e.g., room temperature, 20-25°C).

-

Re-analyze the samples at subsequent time points (e.g., 4 hours, 8 hours, 24 hours) to assess stability.

-

Causality: Time-course analysis reveals the stability of different parameters in each anticoagulant, as osmotic changes and cellular degradation are time-dependent processes.[12][18]

-

-

Data Acquisition and Analysis:

-

Record all CBC parameters, including WBC, RBC, Hgb, Hct, MCV, MCH, MCHC, and PLT counts.

-

For each parameter, calculate the mean difference and percentage bias between the K2 and K3 EDTA results.

-

Perform statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) to determine if the differences are statistically significant (p < 0.05).[14]

-

Utilize Bland-Altman plots to visualize the agreement between the two methods.[14]

-

Caption: Workflow for comparing K2 and K3 EDTA tubes.

Conclusion and Recommendations for Laboratory Practice

While both K2 EDTA and K3 EDTA are effective anticoagulants, they are not interchangeable without consequence. The evidence overwhelmingly supports the recommendation by the ICSH and other regulatory bodies to use K2 EDTA for routine hematological testing .[12][13] Its use as a spray-dried additive eliminates the dilutional bias inherent to liquid K3 EDTA and has a demonstrably lower impact on red blood cell volume, ensuring more accurate and consistent MCV and Hct values.

For any laboratory, especially those in research and drug development where data integrity is paramount, the following is advised:

-

Standardize: Adopt a single type of EDTA tube (preferably K2 EDTA) for all hematology studies to eliminate a significant pre-analytical variable.

-

Validate: If a change in tube type is unavoidable, a validation study, as outlined above, must be performed to understand the resulting systematic bias and its impact on clinical decision-making or study endpoints.

-

Educate: Ensure all phlebotomy and technical staff understand the critical importance of proper tube filling and immediate, thorough mixing to ensure the validity of results, regardless of the anticoagulant used.

Ultimately, a deep understanding of these fundamental differences empowers scientists and clinicians to make informed choices that enhance the quality and reliability of laboratory data, forming a solid foundation for research, diagnosis, and patient care.

References

- Dr.Oracle. (2025, March 31). What is the difference between K2 Ethylenediaminetetraacetic acid (EDTA) and K3 Ethylenediaminetetraacetic acid (EDTA) tubes?

- EDTA K2 vs K3: Unveiling Differences, Uses, and Benefits. (2024, November 27). Improvacuter.

- SKG Medical. (2022, May 7). What is the Difference Between K2 EDTA and K3 EDTA.

- Lippi, G., et al. (n.d.). The role of ethylenedimine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes. ResearchGate.

- EDTA Tubes. (2024, December 17). EDTA Anticoagulant: Principles and Applications Explained.

- Seamaty. (2022, February 25). The Effect of Edta Anticoagulant on Biochemical Tests.

- Siny Medical. (2025, May 23). What Is EDTA and How It's Used in Blood Collection Tubes.

- Medicosis Perfectionalis. (2024, June 27). EDTA Ethylene Diamine Tetraacetic Acid Anticoagulant mechanism of Action / How it works Sequesterene. YouTube.

- Siny Medical. (2025, August 16). What are EDTA K3 and EDTA K2?

- K2 EDTA vs K3 EDTA Tubes: Differences, Uses, and Which Is Be. (2025, November 29). Improvacuter.

- Diatron. (2024, November 26). K2-EDTA or K3-EDTA: Which anticoagulant to choose for hematology testing?

- Desheng. (2024, June 6). What are the differences between EDTA K2 and EDTA K3 in Applications.

- KDL. (2025, June 27). K2 EDTA Tube Guide : Comparing Types, Uses, and Benefits.

- van der Watt, G., & Tonder, E. (1991). K2- or K3-EDTA: the anticoagulant of choice in routine haematology? Clinical and laboratory haematology, 13(3), 291–295.

- Zahraini, H., Indrasari, Y. N., & Kahar, H. (2021). Comparison of K2 and K3 EDTA Anticoagulant on Complete Blood Count and Erythrocyte Sedimentation Rate. INDONESIAN JOURNAL OF CLINICAL PATHOLOGY AND MEDICAL LABORATORY, 28(1), 75–79.

- Marsudi, M., Wahid, A., Mawardani, M., & Utami, N. A. (n.d.). The Effect of K3EDTA Blood Volume Variation on Complete Blood Count Results. Formosa Publisher.

- Improvacuter. (2025, September 29). Purpose of Using K2 or K3 EDTA in Blood Collection Tubes?

- Wiwanitkit, V. (n.d.). Effect of EDTA K2 and K3 anticoagulants on the complete blood count measured by hematological analyzer. Mednet.gr.

- Mehmood, R., et al. (n.d.). Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes for routine haematological testing. PMC.

- FL Medical. (n.d.). EDTA Test Tubes with K3 for blood tests.

- Scribd. (n.d.). 619 EDTA Antikoagulantien US.

- KDL. (2025, August 21). K3 EDTA Tube Guide: Explain Uses, Benefits, and Differences.

- Sarstedt. (n.d.). EDTA Anticoagulants.

Sources

- 1. edtatube.com [edtatube.com]

- 2. sinymedical.com [sinymedical.com]

- 3. edtatube.com [edtatube.com]

- 4. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]

- 5. EDTA Test Tubes with K3 for blood tests | FL Medical [flmedical.com]

- 6. edtatube.com [edtatube.com]

- 7. edtatube.com [edtatube.com]

- 8. droracle.ai [droracle.ai]

- 9. What are the differences between EDTA K2 and EDTA K3 in Applications [vacutaineradditives.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. What is the Difference Between K2 EDTA and K3 EDTA ? - Zhejiang SKG Medical Technology Co.,Ltd [skgmed.com]

- 13. K2-EDTA or K3-EDTA: Which anticoagulant to choose for hematology testing? [diatron.com]

- 14. indonesianjournalofclinicalpathology.org [indonesianjournalofclinicalpathology.org]

- 15. sarstedt.com [sarstedt.com]

- 16. mednet.gr [mednet.gr]

- 17. kdlnc.com [kdlnc.com]

- 18. Evaluation of di‐potassium and tri‐potassium EDTA evacuated tubes for routine haematological testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journal.formosapublisher.org [journal.formosapublisher.org]

- 20. sinymedical.com [sinymedical.com]

Methodological & Application

Application Note: Preparation of Edetate Tripotassium (K₃EDTA) Solution for Blood Collection

[1]

Abstract & Core Directive

This protocol details the formulation, preparation, and dispensing of Tripotassium Ethylenediaminetetraacetate (K₃EDTA) solution for use as an anticoagulant in venous blood collection. While K₂EDTA (dipotassium) is the Clinical and Laboratory Standards Institute (CLSI) recommended anticoagulant for routine hematology due to its stability and minimal effect on cell volume, K₃EDTA remains in use for specific research applications, viral load testing, and legacy glass-tube manufacturing.

This guide focuses on preparing a 15% (w/v) K₃EDTA solution designed to achieve the ISO 6710 standard concentration of 1.5 – 2.2 mg EDTA per mL of blood .

Scientific Background & Mechanism[2][3][4]

Mechanism of Action

EDTA acts as an anticoagulant by sequestering calcium ions (

K₃EDTA vs. K₂EDTA: The Osmotic Distinction

-

K₃EDTA (Liquid): Highly soluble and typically dispensed as a liquid droplet. However, the presence of three potassium ions increases the ionic strength and osmolarity of the solution. This hypertonic environment can cause water to leave Red Blood Cells (RBCs), leading to cell shrinkage (crenation) and a falsely decreased Mean Corpuscular Volume (MCV).

-

K₂EDTA (Spray-Dried): Less soluble but preferred for plastic tubes. It is spray-dried onto tube walls to prevent sample dilution and minimize osmotic stress on RBCs.

Chelation Pathway Diagram

The following diagram illustrates the interruption of the coagulation cascade by K₃EDTA.

Caption: K3EDTA sequesters free Calcium ions, blocking the activation of Prothrombin and preventing Fibrin clot formation.[3]

Materials & Specifications

To ensure assay reproducibility, use reagents meeting the following grades:

| Component | Specification | Grade | Purpose |

| K₃EDTA Salt | Ethylenediaminetetraacetic acid tripotassium salt dihydrate ( | ACS Reagent / USP | Active Anticoagulant |

| Solvent | Deionized Water (dH₂O) | Type I (Milli-Q), >18 MΩ·cm | Dissolution medium |

| pH Adjuster | 1N NaOH or 1N HCl (Rarely needed) | ACS Reagent | pH Fine-tuning (Target: 7.0 - 8.0) |

| Filtration | 0.22 µm PES Membrane | Sterile | Sterilization & Particulate removal |

Equipment:

-

Analytical Balance (±0.1 mg precision)

-

Magnetic Stirrer & Teflon-coated stir bar

-

Calibrated pH Meter

-

Automated Dispenser or Calibrated Micropipette

Protocol: Preparation of 15% K₃EDTA Solution

This protocol generates a 15% (w/v) stock solution. This concentration allows for a small dispensing volume (minimizing dilution) while ensuring the target concentration of 1.8 mg EDTA/mL blood .

Calculation Logic

-

Target Concentration in Blood: 1.8 mg/mL (Range: 1.5 – 2.2 mg/mL).

-

Stock Solution Strength: 15% w/v = 15 g / 100 mL = 150 mg/mL .

-

Volume Calculation:

Step-by-Step Procedure

Step 1: Weighing

Weigh 15.0 g of K₃EDTA dihydrate salt.

-

Note: K₃EDTA is hygroscopic. Weigh quickly and close the container immediately.

Step 2: Dissolution[4][5]

-

Measure 80 mL of Type I deionized water into a clean beaker.

-

Add the weighed K₃EDTA salt to the water.

-

Place on a magnetic stirrer at medium speed.

-

Observation: K₃EDTA is highly soluble (unlike Na₂EDTA). It should dissolve clear within 5-10 minutes at room temperature.

Step 3: Volume Adjustment & pH Check[6]

-

Transfer the solution to a 100 mL volumetric flask .

-

Rinse the beaker with a small amount of dH₂O and add to the flask.

-

Bring total volume to exactly 100 mL with dH₂O.

-

pH Verification: Check pH. K₃EDTA solution is typically near neutral (pH 7.0–8.0). If outside this range, adjust with dilute NaOH or HCl, though this is rarely necessary for high-purity salts.

Step 4: Sterilization

Filter the solution through a 0.22 µm syringe filter or vacuum filtration unit into a sterile, light-protected container (amber bottle).

Dispensing Workflow Diagram

Caption: Workflow for the preparation and dispensing of 15% K3EDTA anticoagulant solution.

Dispensing Guidelines (Volume per Tube)

Use the table below to determine the exact volume of 15% stock solution required for common blood draw volumes.

| Blood Draw Volume | Required EDTA Mass (Target 1.8mg/mL) | Volume of 15% K₃EDTA Solution |

| 1.0 mL | 1.8 mg | 12 µL |

| 2.0 mL | 3.6 mg | 24 µL |

| 3.0 mL | 5.4 mg | 36 µL |

| 4.0 mL | 7.2 mg | 48 µL |

| 5.0 mL | 9.0 mg | 60 µL |

| 10.0 mL | 18.0 mg | 120 µL |

-

Application Note: Dispense the droplet to the bottom of the tube. If using glass tubes, the liquid can remain at the bottom. If using plastic tubes intended for long shelf-life, manufacturers often spray-dry the solution; however, for bench-side preparation, liquid addition is standard.

Quality Control & Troubleshooting

Validation Tests

-

Visual Inspection: Solution must be crystal clear and colorless. Yellowing indicates oxidation or contamination.

-

pH Stability: Monitor pH over time; significant drift suggests bacterial contamination (EDTA is a carbon source for some microbes).

-

Draw Volume Check: Ensure the vacuum in the tube (if applicable) draws the correct blood volume to match the EDTA amount. Under-filling leads to high EDTA concentration (>2.2 mg/mL), causing RBC shrinkage and falsely low PCV (Packed Cell Volume).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Micro-clots in sample | Insufficient mixing or low EDTA concentration (<1.2 mg/mL). | Invert tube 8-10 times immediately after draw.[7] Verify dispensing volume. |

| Low MCV / High MCHC | High EDTA concentration (Under-filled tube). | Ensure blood draw volume matches the tube specification. |

| Hemolysis | Dispensing shear force or alcohol contamination. | Ensure alcohol from venipuncture site is dry. Check dispenser pressure. |

| Precipitate in Stock | Saturation or low temperature storage. | Store at Room Temp (20-25°C). Do not refrigerate concentrated K₃EDTA. |

References

-

Clinical and Laboratory Standards Institute (CLSI). Tubes and Additives for Venous and Capillary Blood Specimen Collection; Approved Standard—Sixth Edition. CLSI document GP39-A6. Wayne, PA: Clinical and Laboratory Standards Institute; 2010.

-

International Organization for Standardization (ISO). ISO 6710:2017 Single-use containers for human venous blood specimen collection.[8]

-

Goossens, W., et al. "K2- or K3-EDTA: the anticoagulant of choice in routine haematology?" Clinical & Laboratory Haematology, vol. 13, no. 3, 1991, pp. 291-295.

-

Becton Dickinson (BD). BD Vacutainer® Venous Blood Collection Tube Guide.

-